molecular formula C6H2Na8O16P4 B1192425 Bz(1,2,4,5)P4

Bz(1,2,4,5)P4

Cat. No.: B1192425
M. Wt: 637.8792
InChI Key: WHVPKTGMNWTHQC-UHFFFAOYSA-F
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene 1,2,4,5-tetrakisphosphate [Bz(1,2,4,5)P4] is a synthetic polyphosphate compound featuring four phosphate groups symmetrically positioned at the 1, 2, 4, and 5 positions on a benzene ring. This structural configuration mimics the spatial arrangement of phosphate groups in natural inositol polyphosphates, such as Ins(1,3,4,5)P4, but replaces the inositol ring with a rigid aromatic scaffold . This compound is a potent inhibitor of 5-phosphatases, including SHIP2 (Src homology 2-containing inositol phosphatase 2) and INPP5B (type-II inositol polyphosphate 5-phosphatase), enzymes critical to phosphoinositide signaling pathways . Its resistance to enzymatic hydrolysis and ability to occupy both active and allosteric sites make it a valuable tool for studying phosphatases and developing therapeutic agents .

Properties

Molecular Formula

C6H2Na8O16P4

Molecular Weight

637.8792

IUPAC Name

Sodium benzene-1,2,4,5-tetrayl tetrakis(phosphate)

InChI

InChI=1S/C6H10O16P4.8Na/c7-23(8,9)19-3-1-4(20-24(10,11)12)6(22-26(16,17)18)2-5(3)21-25(13,14)15;;;;;;;;/h1-2H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;;;/q;8*+1/p-8

InChI Key

WHVPKTGMNWTHQC-UHFFFAOYSA-F

SMILES

O=P([O-])([O-])OC1=CC(OP([O-])([O-])=O)=C(OP([O-])([O-])=O)C=C1OP([O-])([O-])=O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bz(1,2,4,5)P4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Bz(1,2,4,5)P4 belongs to a class of synthetic benzene polyphosphates designed to mimic inositol polyphosphates. Key analogues include:

Compound Phosphate Positions Key Features IC50 (μM) Reference
This compound 1,2,4,5 Four phosphates (two adjacent pairs); para-substitution enhances binding 0.39–69.3*
Bz(1,2,3)P3 1,2,3 Three adjacent phosphates; lower potency due to steric hindrance 86
Bz(1,3,5)P3 1,3,5 Three non-adjacent phosphates; evenly spaced for optimal interaction 16
BiPh(2,3',4,5',6)P5 Biphenyl scaffold Five phosphates on two benzene rings; highest affinity for SHIP2 24.8
Ins(1,3,4,5)P4 Inositol scaffold Natural substrate for SHIP2; hydrolyzed rapidly Substrate (Km ≈ 15)

*IC50 variability reflects differences in assay conditions (e.g., SHIP2 vs. INPP5B).

Mechanistic Insights

  • Phosphate Density and Arrangement : Adjacent phosphates (e.g., this compound’s 1,2 and 4,5 pairs) enhance binding to 5-phosphatases by mimicking the 4,5-bisphosphate motif of Ins(1,4,5)P3 . However, excessive adjacent groups (e.g., Bz(1,2,3)P3) reduce potency due to steric clashes .
  • Para-Substitution Advantage : this compound’s para-phosphates span a larger surface area, enabling interactions with both the catalytic core and regulatory loops of SHIP2 . This contrasts with Bz(1,2,3)P3, which lacks such spatial flexibility .
  • Allosteric vs. Active Site Binding : Unlike BiPh(2,3',4,5',6)P5, which binds an allosteric site on SHIP2, this compound primarily occupies the active site, competing with Ins(1,3,4,5)P4 .

Enzyme-Specific Potency

  • SHIP2 Inhibition : this compound (IC50 = 390 nM) outperforms simpler analogues like Bz(1,2,4)P3 (IC50 = 6.25 μM) and Bz(1,2)P2 (IC50 > 100 μM) . Its potency is attributed to the combination of adjacent and para-phosphates, which stabilize interactions with catalytic residues (e.g., D613 and K681 in SHIP2) .
  • INPP5B Inhibition: In crystal structures, this compound binds INPP5B similarly to inositol polyphosphates, with conserved residues (e.g., Arg-451) coordinating its phosphates . However, its IC50 (69.3 μM) is higher than biphenyl derivatives like BiPh(3,3',4,4',5,5')P6 (IC50 = 5.5 μM), highlighting the role of biphenyl scaffolds in enhancing affinity .

Resistance to Hydrolysis

Unlike inositol polyphosphates, this compound resists dephosphorylation by 5-phosphatases due to its rigid benzene backbone and lack of hydroxyl groups . This stability contrasts with compounds like 3-HO-Bz(1,2,4)P3, which retains weak substrate activity .

Research Implications

This compound’s unique properties—high potency, resistance to hydrolysis, and dual binding modes—make it a promising scaffold for phosphatase-targeted drug discovery. Its structural insights have guided the design of biphenyl derivatives (e.g., BiPh(2,3',4,5',6)P5), which exhibit improved enzyme affinity and specificity . Future studies should explore hybrid compounds combining the rigidity of benzene polyphosphates with the enhanced binding of biphenyl systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bz(1,2,4,5)P4
Reactant of Route 2
Bz(1,2,4,5)P4

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